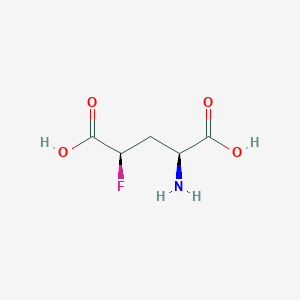![molecular formula C9H9NO3S B3043800 3-[(Cyclopropylcarbonyl)amino]-2-thiophenecarboxylic Acid CAS No. 926273-18-9](/img/structure/B3043800.png)
3-[(Cyclopropylcarbonyl)amino]-2-thiophenecarboxylic Acid
Vue d'ensemble
Description
3-[(Cyclopropylcarbonyl)amino]-2-thiophenecarboxylic Acid, also known as CCT251545, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. The compound has been shown to inhibit the growth of cancer cells and has been studied extensively in preclinical models.
Applications De Recherche Scientifique
Recyclization in Organic Synthesis
- Recyclization Processes : A study explored the recyclization of thiophene carboxylic acids, potentially including compounds similar to 3-[(Cyclopropylcarbonyl)amino]-2-thiophenecarboxylic Acid, under the action of cyanoacetic acid derivatives. This process is significant in organic synthesis and the development of new compounds (Shipilovskikh & Rubtsov, 2020).
Enantioselective Synthesis
- Synthesis of Amino Acid Analogs : Research on the enantioselective synthesis of protected amino acid analogs, like 2,3-methano analogs of ornithine and glutamic acid, using processes that might involve similar compounds to this compound (Frick, Klassen & Rapoport, 2005).
Thermochemistry and Molecular Structure
- Thermochemical Studies : The thermochemistry of thiophene carboxylic acids, closely related to this compound, has been analyzed, providing insights into their stability and molecular structures (Temprado et al., 2002).
Chemical Reactivity and Applications
- Chemical Transformations : A study on the palladium-catalyzed perarylation of thiophene carboxylic acids, which might include derivatives of this compound, highlights their potential in creating complex organic molecules (Nakano et al., 2008).
Applications in Ethylene Biosynthesis
- Ethylene Precursor Studies : Research identified a major conjugate of 1-aminocyclopropane-1-carboxylic acid, a precursor of ethylene in plants, suggesting relevance in plant biology and ethylene biosynthesis, potentially related to compounds like this compound (Hoffman, Yang & McKeon, 1982).
Safety and Hazards
Propriétés
IUPAC Name |
3-(cyclopropanecarbonylamino)thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c11-8(5-1-2-5)10-6-3-4-14-7(6)9(12)13/h3-5H,1-2H2,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRBWOPHGUTADS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(SC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-butyl N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}carbamate](/img/structure/B3043722.png)








![N-[4-(benzenesulfonyl)-3-nitrophenyl]acetamide](/img/structure/B3043737.png)
